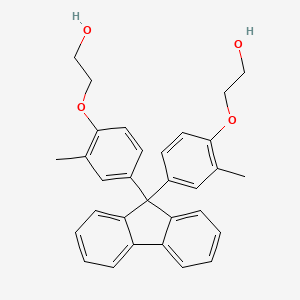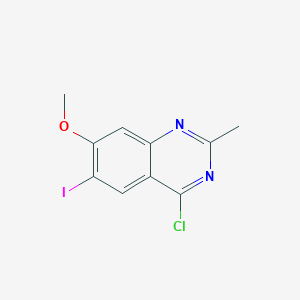
2,2'-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol: is a complex organic compound characterized by its unique structure, which includes a fluorene core and multiple phenylene and oxyethylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol typically involves multiple steps, starting with the preparation of the fluorene core, followed by the introduction of phenylene and oxyethylene groups. Common reagents used in these reactions include halogenated fluorenes, phenols, and ethylene oxide. The reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylene and oxyethylene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorene core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or the presence of catalysts
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones and other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of advanced polymers and copolymers, which exhibit unique mechanical and electronic properties .
Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties .
Industry: In industry, this compound is utilized in the production of high-performance materials, including coatings, adhesives, and electronic components. Its ability to form stable, high-refractive-index polymers makes it valuable in the manufacture of optical devices and displays .
Wirkmechanismus
The mechanism by which 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol exerts its effects is primarily related to its structural features. The fluorene core provides rigidity and stability, while the phenylene and oxyethylene groups contribute to its reactivity and versatility. These structural elements enable the compound to interact with various molecular targets, such as enzymes and receptors, through mechanisms like hydrogen bonding, π-π interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene)
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxirane)
Uniqueness: The uniqueness of 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol lies in its specific combination of structural elements, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization, making it a valuable component in the development of advanced materials .
Eigenschaften
CAS-Nummer |
156326-34-0 |
|---|---|
Molekularformel |
C31H30O4 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
2-[4-[9-[4-(2-hydroxyethoxy)-3-methylphenyl]fluoren-9-yl]-2-methylphenoxy]ethanol |
InChI |
InChI=1S/C31H30O4/c1-21-19-23(11-13-29(21)34-17-15-32)31(24-12-14-30(22(2)20-24)35-18-16-33)27-9-5-3-7-25(27)26-8-4-6-10-28(26)31/h3-14,19-20,32-33H,15-18H2,1-2H3 |
InChI-Schlüssel |
LUXQHIIWBDDUDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCCO)C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















